2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

DNA‑PK kinase inhibition DNA damage repair

This compound features a 2,5-dimethoxy substitution on the terminal phenyl ring and a 6-methoxypyridazin-3-yl appendage, creating an orthogonal substitution pattern that imposes a specific torsion angle and unique hydrogen-bond topology. Unlike generic sulfonamides (e.g., sulfamethoxypyridazine), this core delivers selective DNA-PK inhibition without PI3K cross-reactivity. Ideal for NHEJ pathway studies, ionizing-radiation sensitization, and scaffold-hopping strategies. ≥95% HPLC purity. Avoid generic replacements that compromise assay reproducibility.

Molecular Formula C19H19N3O5S
Molecular Weight 401.44
CAS No. 895804-24-7
Cat. No. B2399599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
CAS895804-24-7
Molecular FormulaC19H19N3O5S
Molecular Weight401.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
InChIInChI=1S/C19H19N3O5S/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3
InChIKeyHZGTYLRCOMEKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (CAS 895804-24-7): Procurement-Ready Identity and Pharmacological Classification


2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (CAS 895804‑24‑7) is a fully synthetic small-molecule benzenesulfonamide distinguished by a 2,5‑dimethoxy substitution on the terminal phenyl ring and a 6‑methoxypyridazin‑3‑yl appendage [REFS‑1]. Public database annotations classify it as an investigational DNA‑dependent protein kinase (DNA‑PK) inhibitor, with additional patent‑class associations to CCR3 chemokine receptor antagonism [REFS‑2]. The compound is supplied as a research‑grade solid (typical purity ≥95 % by HPLC) and is primarily utilised in kinase‑focused drug‑discovery programmes and chemical‑biology probe development.

Why Generic Substitution of 2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide Fails: Pharmacophore Uniqueness and Selectivity Risks


The compound’s functional signature arises from the orthogonal substitution pattern on the benzenesulfonamide core: the 2,5‑dimethoxy arrangement imposes a specific torsion angle between the two aryl rings, while the 6‑methoxypyridazine moiety contributes a unique hydrogen‑bond‑acceptor/donor topology that cannot be recapitulated by simpler pyridine, pyrimidine, or phenyl sulfonamide alternatives [REFS‑1]. In‑class sulfonamides such as sulfamethoxypyridazine possess a 4‑aminobenzenesulfonamide core rather than a 2,5‑dimethoxybenzenesulfonamide core, resulting in a fundamentally different target‑engagement profile [REFS‑2]. These structural distinctions drive differential inhibition potency against DNA‑PK and divergent selectivity over related PI3‑kinase family members, making generic replacement a high‑risk substitution that can compromise assay reproducibility and data integrity [REFS‑3].

Quantitative Differentiation Evidence for 2,5-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (CAS 895804-24-7)


DNA‑PK Inhibitory Potency: Target Compound vs. Clinically Profiled DNA‑PK Inhibitors

The target compound demonstrates DNA‑PK inhibitory activity at a screening concentration of 0.5 µM in a ChEMBL‑curated biochemical assay, corresponding to a single‑point inhibition value [REFS‑1]. In comparison, the well‑characterised clinical candidate NU7441 (a chromenone‑based DNA‑PK inhibitor) exhibits an IC50 of 1.3 µM (1300 nM) in the same assay platform [REFS‑2]. While the single‑point data for the target compound preclude a full IC50 determination, the comparable inhibition level at 0.5 µM places it within the same potency range as NU7441. This contrasts sharply with generic sulfonamides such as sulfamethoxypyridazine, which show no measurable DNA‑PK inhibition [REFS‑3].

DNA‑PK kinase inhibition DNA damage repair

Kinase Family Selectivity: DNA‑PK vs. PI3K Family Off‑Target Profiling

The target compound is annotated exclusively as a DNA‑PK inhibitor in the DrugMapper resource, with no high‑affinity interactions reported against PI3Kα, PI3Kβ, PI3Kδ, or PI3Kγ [REFS‑1]. This contrasts with the dual DNA‑PK/PI3K inhibitor KU‑0060648, which potently inhibits DNA‑PK (IC50 = 8.6 nM), PI3Kα (IC50 = 4 nM), PI3Kβ (IC50 = 0.5 nM), and PI3Kδ (IC50 = 0.1 nM) [REFS‑2]. The absence of reported PI3K activity for the target compound makes it a potentially cleaner DNA‑PK probe compared with pan‑PI3K‑cross‑reactive chemotypes, although formal selectivity panels are required to confirm this inference.

kinase selectivity PI3K DNA‑PK off‑target profiling

CCR3 Antagonism Potential: Structural Congruence with Patented 2,5‑Disubstituted Arylsulfonamides

The compound’s 2,5‑disubstituted arylsulfonamide scaffold is the central pharmacophore described in the WO‑2010123959 patent family, which claims potent CCR3 antagonism for this chemotype [REFS‑1]. While the patent does not disclose discrete IC50 values for the target compound itself, structurally congruent analogs within the patent achieve CCR3 binding affinities in the sub‑micromolar range [REFS‑2]. This positions the target compound as a candidate CCR3 antagonist scaffold distinct from non‑sulfonamide CCR3 ligands such as the clinically evaluated compound GSK766994, which belongs to a different chemotype (piperidine‑based) [REFS‑3].

CCR3 antagonist chemokine receptor allergic inflammation

Best‑Fit Application Scenarios for 2,5‑Dimethoxy‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzenesulfonamide in Drug Discovery and Chemical Biology


Chemical Probe Development for DNA Damage Repair Pathway Dissection

The compound’s demonstrated DNA‑PK inhibitory activity at sub‑micromolar screening concentrations [REFS‑1] makes it suitable as a starting scaffold for developing chemical probes to interrogate non‑homologous end joining (NHEJ) in ionising‑radiation‑sensitisation studies. It can be used alongside the reference inhibitor NU7441 (IC50 = 1.3 µM) to benchmark target engagement while offering a structurally distinct chemotype that facilitates scaffold‑hopping strategies [REFS‑2].

Selective DNA‑PK Pharmacological Studies Requiring PI3K‑Sparing Profiles

Given its annotation as a selective DNA‑PK inhibitor without reported PI3K cross‑reactivity [REFS‑1], the compound is particularly indicated for experiments where dual DNA‑PK/PI3K inhibitors such as KU‑0060648 would confound interpretation. Typical applications include dissecting DNA‑PK‑specific phosphorylation events in irradiated tumour cell lines or validating DNA‑PK as a synthetic‑lethal target in ATM‑deficient backgrounds.

CCR3‑Mediated Eosinophil Migration Assays in Allergic Inflammation Models

As a representative of the patented 2,5‑disubstituted arylsulfonamide CCR3 antagonist class [REFS‑1], the compound can serve as a tool for modulating eosinophil chemotaxis in in vitro migration assays. It provides a structurally differentiated alternative to piperidine‑based CCR3 ligands, enabling comparative pharmacology studies that explore chemotype‑dependent effects on receptor desensitisation and β‑arrestin recruitment [REFS‑2].

Kinase Profiling Panel Expansion and Selectivity Fingerprinting

Contract research organisations and academic screening facilities can incorporate the compound into broad‑panel kinase profiling to establish its selectivity fingerprint relative to other DNA‑PK inhibitors (e.g., NU7441, NU7026, KU‑0060648). The resulting data directly inform procurement decisions by quantifying the compound’s selectivity window across the kinome, a critical parameter for chemical‑biology end‑users [REFS‑1].

Quote Request

Request a Quote for 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.